(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC13747929
Molecular Formula: C18H18BrNO2
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BrNO2 |
|---|---|
| Molecular Weight | 360.2 g/mol |
| IUPAC Name | (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
| Standard InChI Key | MQWRKIPYTNCHFB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone, reflecting its substitution pattern on the phenyl ring and the pyrrolidine-linked ketone group. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.2 g/mol . The structural backbone consists of a central benzene ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 4-position with bromine. A pyrrolidin-1-yl methanone group (–CO–N(C₄H₈)) is attached at the 1-position (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₂ | |
| Molecular Weight | 360.2 g/mol | |
| CAS Number | 2752108-41-9 | |
| SMILES Notation | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| XLogP3 (Predicted) | 4.2 |
Crystallographic and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on structurally analogous phenyl(pyrrolidin-1-yl)methanone derivatives provide valuable insights. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 90.03(3)° . Key bond lengths include the C–O bonds in the methoxy (1.366(3) Å) and hydroxyl (1.364(3) Å) groups, while the ketonic C=O bond measures 1.221(3) Å . Intermolecular hydrogen bonding (O–H⋯O=C) stabilizes the crystal lattice, a feature likely conserved in the brominated analog .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Friedel-Crafts Acylation: A brominated benzyloxybenzene derivative undergoes acylation with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) .
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Purification: Column chromatography isolates the product, with yields ranging from 60–75% .
Representative Reaction:
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 361.1 [M+H]⁺.
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (3-Hydroxy-4-methoxyphenyl) derivative | Dopamine D3 | 0.45 μM | |
| (5-Bromo-2-benzyloxy) derivative | Serotonin Transporter | 1.8 μM |
Future Research Directions
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